N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorobenzyl group attached to a pyridazinone ring, which is further substituted with a cyclopropyl group and a propanamide moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chlorobenzyl chloride and 3-cyclopropyl-6-oxopyridazin-1(6H)-ylpropanamide as the primary reactants.
Reaction Conditions: The reaction involves a nucleophilic substitution where the chlorobenzyl chloride reacts with the propanamide derivative under controlled conditions, often in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent such as dichloromethane or toluene, with rigorous temperature control to ensure the formation of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It has been studied for its potential antimicrobial properties, showing activity against various bacterial strains. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of key metabolic pathways or modulation of signaling cascades. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamate: This compound has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), showing antimicrobial activity.
2-Chlorobenzyl chloride: A simpler compound used as a starting material in the synthesis of more complex molecules.
3-Cyclopropyl-6-oxopyridazin-1(6H)-ylpropanamide: A related compound that forms the core structure of the target molecule.
This comprehensive overview provides a detailed understanding of N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11(17(23)19-10-13-4-2-3-5-14(13)18)21-16(22)9-8-15(20-21)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCWKSZWRKBNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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